N-[4-amino-3-(trifluoromethyl)phenyl]-4-fluorobenzamide
Description
N-[4-amino-3-(trifluoromethyl)phenyl]-4-fluorobenzamide (CAS: Not explicitly provided; referred to as AZ1729 in ) is a benzamide derivative characterized by a trifluoromethyl (-CF₃) group at the 3-position and a fluorine atom at the 4-position of the benzamide ring. This compound is notable for its role in pharmacological research, particularly in studies involving G protein-coupled receptors (GPCRs), where it is identified as a modulator .
Structure
3D Structure
Properties
IUPAC Name |
N-[4-amino-3-(trifluoromethyl)phenyl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F4N2O/c15-9-3-1-8(2-4-9)13(21)20-10-5-6-12(19)11(7-10)14(16,17)18/h1-7H,19H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCOFLGNEALOEAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)N)C(F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F4N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-amino-3-(trifluoromethyl)phenyl]-4-fluorobenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-amino-3-(trifluoromethyl)phenyl]-4-fluorobenzamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophilic reagents (e.g., sodium methoxide), electrophilic reagents (e.g., bromine).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Pharmaceutical Applications
Anticancer Activity:
Research indicates that N-[4-amino-3-(trifluoromethyl)phenyl]-4-fluorobenzamide may act as an inhibitor of Raf kinase, an enzyme implicated in cancer progression. Inhibiting this enzyme can potentially disrupt pathways involved in tumor growth and angiogenesis, making it a candidate for cancer treatment . The compound's structural features suggest that it may exhibit selective activity against specific cancer cell lines, warranting further investigation into its pharmacodynamics and therapeutic efficacy.
Antimicrobial Properties:
Studies have also highlighted the antimicrobial potential of this compound. Similar compounds have demonstrated significant activity against various bacterial strains, suggesting that this compound could be explored as a novel antimicrobial agent.
Material Science Applications
Organic Synthesis:
In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its functional groups allow for various reactions, including nucleophilic substitutions and coupling reactions, which are essential in creating fluorinated compounds with specific properties .
Polymer Chemistry:
The compound's unique properties make it suitable for incorporation into polymer matrices, potentially enhancing the thermal and chemical stability of the resulting materials. Research into its use in polymer applications is still emerging but shows promise for developing advanced materials with tailored functionalities.
Biochemical Research
Proteomics:
this compound is utilized in proteomics research as a specialty reagent. It can serve as a non-ionic organic buffering agent, maintaining stable pH conditions during protein analysis . This application is critical for studying protein interactions and functions, which are central to understanding cellular processes.
Mechanism of Action
The mechanism of action of N-[4-amino-3-(trifluoromethyl)phenyl]-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or modulating receptor activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural analogues and their modifications:
Key Observations:
- Electron-Withdrawing Groups : The trifluoromethyl (-CF₃) group is conserved across analogues, enhancing metabolic stability and binding affinity .
- Amino vs.
- Benzamide vs. Cyclopropanecarboxamide : The cyclopropane derivative () reduces aromaticity, which may impact membrane permeability and target interactions.
Physicochemical Properties
Data from synthesized derivatives () highlight trends in purity and stability:
Key Observations:
Biological Activity
N-[4-amino-3-(trifluoromethyl)phenyl]-4-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound features a trifluoromethyl group, which enhances its lipophilicity, allowing better membrane penetration and interaction with biological targets. Its structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₉F₄N₂O |
| Molecular Weight | 292.22 g/mol |
| Chemical Structure | Chemical Structure |
The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound's ability to modulate biological pathways, potentially leading to enzyme inhibition or receptor modulation. This interaction is crucial for its therapeutic effects, particularly in anti-inflammatory and anticancer applications.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown it to be effective against various cancer cell lines, including leukemia and solid tumors. For instance:
- IC50 Values Against Cancer Cell Lines:
These findings suggest that the compound's structural features contribute to its potent cytotoxic effects.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) observed were as low as 12.9 µM, indicating strong bactericidal activity .
Anti-inflammatory Potential
This compound has shown promise in modulating inflammatory responses. It affects the activity of transcription factors such as NF-κB, which plays a pivotal role in inflammation. Certain derivatives demonstrated up to a 15% increase in NF-κB activity, suggesting potential applications in treating inflammatory diseases .
Case Studies
-
Study on Anticancer Activity :
A series of analogues derived from this compound were synthesized and tested against various cancer cell lines. The study found that compounds with specific substitutions exhibited enhanced potency, particularly against leukemia cell lines, highlighting the structure-activity relationship (SAR) critical for drug design . -
Antimicrobial Evaluation :
A comprehensive evaluation of the compound's antimicrobial activity revealed significant effects against MRSA isolates. The study confirmed that the trifluoromethyl moiety contributes to the compound's efficacy against bacterial strains resistant to conventional antibiotics .
Q & A
Q. What are the standard synthetic routes for N-[4-amino-3-(trifluoromethyl)phenyl]-4-fluorobenzamide, and how are intermediates purified?
- Methodological Answer : The synthesis typically involves coupling 4-fluorobenzoyl chloride with 4-amino-3-(trifluoromethyl)aniline under basic conditions (e.g., triethylamine or potassium carbonate) in anhydrous dichloromethane or THF at 0–25°C . Purification of intermediates and the final product often employs column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. Characterization is performed via /-NMR, UV-Vis spectroscopy, and high-resolution mass spectrometry (HRMS) to confirm structure and purity .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : -NMR identifies aromatic proton environments (e.g., fluorophenyl and trifluoromethylphenyl signals), while -NMR detects fluorine substituents.
- Mass Spectrometry : HRMS (ESI or EI) confirms molecular ion peaks and isotopic patterns (e.g., for CHFNO).
- UV-Vis : Absorption spectra (λ) in ethanol or DMSO provide insights into electronic transitions influenced by the fluorobenzamide scaffold .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is used to determine bond lengths, angles, and dihedral torsions. For example, orthorhombic crystal systems (space group P222) with Z = 4 are common for fluorinated benzamides. Disorder in trifluoromethyl groups may require refinement with split-site models. Data collection at 173 K minimizes thermal motion artifacts, and multi-scan absorption corrections (e.g., MULABS) improve accuracy .
Q. What methodologies evaluate the compound’s potential as a tyrosine kinase inhibitor?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinity to kinase domains (e.g., EGFR or VEGFR2). The trifluoromethyl group enhances hydrophobic interactions with ATP-binding pockets.
- Kinase Assays : ADP-Glo™ or radioactive -ATP assays measure inhibition of kinase activity. IC values are determined via dose-response curves (e.g., 0.1–100 µM range).
- Cellular Studies : Western blotting quantifies phosphorylation levels of downstream targets (e.g., ERK1/2) in cancer cell lines .
Q. How do substituents (e.g., trifluoromethyl, fluorine) influence the compound’s biochemical stability and target selectivity?
- Methodological Answer :
- Lipophilicity : The trifluoromethyl group increases logP (octanol/water partition coefficient), enhancing membrane permeability (measured via shake-flask or HPLC methods).
- Metabolic Stability : Microsomal incubation assays (human/rat liver microsomes) quantify degradation rates. Fluorine substituents reduce oxidative metabolism by CYP450 enzymes.
- Electronic Effects : Hammett constants (σ) for -CF and -F groups modulate electron density on the benzamide core, affecting hydrogen-bonding with targets .
Q. What strategies address contradictory data in SAR studies of fluorinated benzamide analogs?
- Methodological Answer :
- Meta-Analysis : Compare IC values across multiple assays (e.g., enzymatic vs. cellular) to distinguish direct inhibition from off-target effects.
- Free-Wilson Analysis : Deconstruct activity contributions of substituents (e.g., -CF vs. -F) using QSAR models.
- Crystallographic Validation : Overlay SCXRD structures of analogs to identify steric clashes or conformational mismatches in binding pockets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
